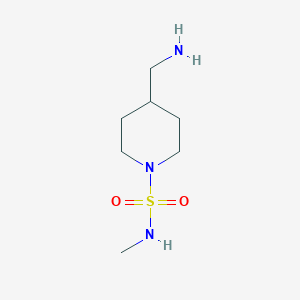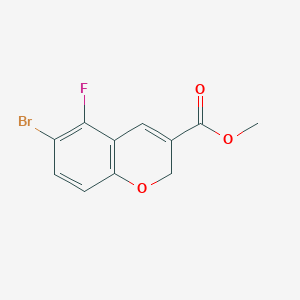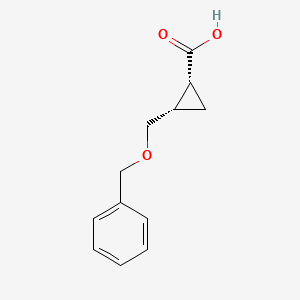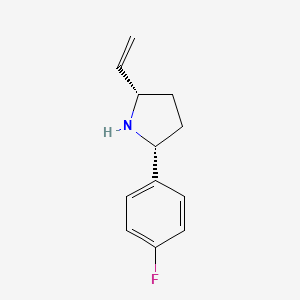
(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and a suitable pyrrolidine derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving the appropriate precursors under controlled conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction or other suitable coupling reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2R,5S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These methods ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the vinyl group may participate in covalent interactions. The compound’s chiral nature allows for selective interactions with biological molecules, influencing various pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2-(4-Chlorophenyl)-5-vinylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(2R,5S)-2-(4-Methylphenyl)-5-vinylpyrrolidine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(2R,5S)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C12H14FN |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
(2S,5R)-2-ethenyl-5-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H14FN/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-6,11-12,14H,1,7-8H2/t11-,12-/m1/s1 |
InChI Key |
MMNFNPSVLGYCDJ-VXGBXAGGSA-N |
Isomeric SMILES |
C=C[C@@H]1CC[C@@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
C=CC1CCC(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
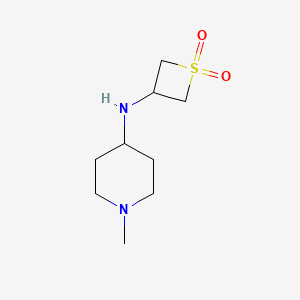

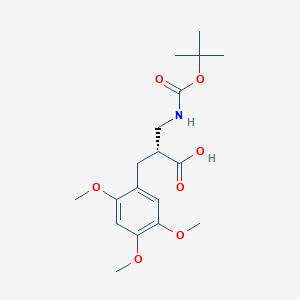
![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
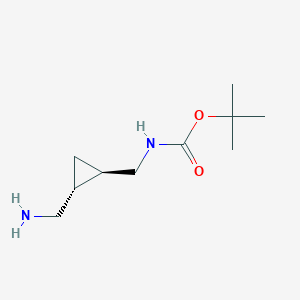
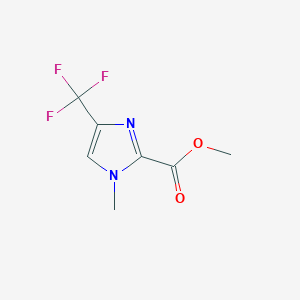
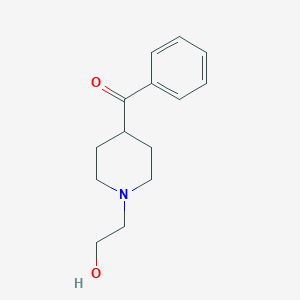
![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
